25,26,26,26,27,27,27-Heptafluorocholesterol

概要

説明

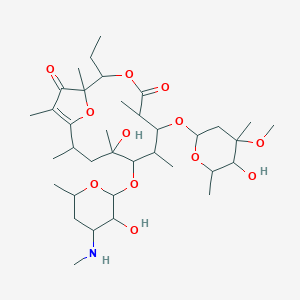

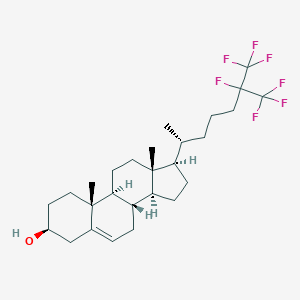

25,26,26,26,27,27,27-Heptafluorocholesterol, also known as F7-Cholesterol, is a fluorinated derivative of cholesterol . It is a cholesterol analog and is used as a helper lipid in conjunction with vectors for DNA transfection . It has potential biological applications .

Molecular Structure Analysis

The molecular formula of 25,26,26,26,27,27,27-Heptafluorocholesterol is C27H39OF7 . The molecular weight is 512.59 g/mol . The InChI key is DUAIJEYNEJQOCE-OLSVQSNTSA-N .Physical And Chemical Properties Analysis

F7-Cholesterol is a powder . It is not hygroscopic and not light sensitive . The storage temperature is -20°C .科学的研究の応用

Isotope Labeling for Biological Investigations : F7-cholesterol has been synthesized with deuterium or tritium labels for use in biological research, particularly for high chemical purity and specific activity studies (Su, Wilson, & Schroepfer, 1999).

Effects on Serum Cholesterol and Sterol Synthesis : F7-cholesterol analogs have been shown to affect serum cholesterol levels and food consumption in rats. Their metabolism to oxygenated metabolites plays a significant role in these effects (Gerst et al., 1994).

Investigation of Sterol Properties and Effects on Cells : The properties of F7-cholesterol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cells have been explored. The study also discusses its chromatographic and mass spectral properties (Wilson et al., 1994).

Applications in Cardiovascular Research : Research on analogs of F7-cholesterol, such as 26-aminocholesterol and 27-hydroxycholesterol, has been conducted to understand their impact on arterial myocyte proliferation and cholesterol homeostasis, which is crucial for cardiovascular health (Corsini et al., 1995).

Synthesis and Properties for Medical Applications : The synthesis and properties of various F7-cholesterol analogs have been studied for their potential regulatory effects on cholesterol metabolism in mammalian cells (Swaminathan et al., 1993).

Interfacial Properties in Biological Systems : The interfacial properties of F7-cholesterol, in comparison with cholesterol and other derivatives, have been characterized, which is important for understanding membrane dynamics and lipid interactions (Kauffman, Westerman, & Carey, 2000).

Analysis in Clinical Chemistry : F7-cholesterol has been used as an internal standard in mass fragmentographic methods for determining total cholesterol in serum, highlighting its utility in clinical chemistry (Wolthers, Hindriks, Muskiet, & Groen, 1980).

Antiviral Activity : Studies have shown that oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol, which are structurally related to F7-cholesterol, exhibit significant antiviral activities against various pathogenic viruses (Civra et al., 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39F7O/c1-16(5-4-12-25(28,26(29,30)31)27(32,33)34)20-8-9-21-19-7-6-17-15-18(35)10-13-23(17,2)22(19)11-14-24(20,21)3/h6,16,18-22,35H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAIJEYNEJQOCE-OLSVQSNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897495 | |

| Record name | (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

25,26,26,26,27,27,27-Heptafluorocholesterol | |

CAS RN |

153463-21-9 | |

| Record name | 25,26,26,26,27,27,27-Heptafluorocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153463219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the fluorination of the cholesterol side chain in 25,26,26,26,27,27,27-Heptafluorocholesterol affect its interaction with cell membranes compared to cholesterol and hydroxycholesterols?

A1: Research indicates that 25,26,26,26,27,27,27-Heptafluorocholesterol exhibits interfacial properties very similar to cholesterol itself. [] This suggests that the fluorinated side chain mimics the spatial occupancy of cholesterol within cell membranes. Conversely, hydroxycholesterols, depending on the position of the hydroxyl group, can either expand or condense 1-palmitoyl-2-oleoyl-sn-3-glycero-phosphocholine (POPC) monolayers, indicating altered membrane interactions compared to cholesterol. []

Q2: Does 25,26,26,26,27,27,27-Heptafluorocholesterol influence cholesterol metabolism in a similar way to its non-fluorinated analog?

A2: Studies using cultured mammalian cells (CHO-K1 and HepG2) demonstrate that 25,26,26,26,27,27,27-Heptafluorocholesterol has little to no effect on 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity. [] HMG-CoA reductase is a key enzyme in the cholesterol biosynthesis pathway. This is in stark contrast to the potent inhibitory effect of 3β-Hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one, another fluorinated analog, which effectively reduces HMG-CoA reductase activity. [] This suggests that the structural differences between these analogs, particularly the presence of the ketone group at the 15 position in the latter, play a crucial role in their influence on cholesterol metabolism.

Q3: What are the advantages of incorporating deuterium or tritium into the structure of 25,26,26,26,27,27,27-Heptafluorocholesterol for research purposes?

A3: The synthesis of 25,26,26,26,27,27,27-Heptafluorocholesterol labeled with deuterium or tritium at the C-23 position offers valuable tools for biological investigations. [] Deuterium labeling, confirmed by 1H, 2H, and 13C NMR, enables researchers to track the molecule's fate in metabolic studies and investigate its interactions within biological systems. [] The tritium-labeled analog, with its high specific activity (472 mCi/mmol), allows for sensitive detection and quantification in biological samples, facilitating studies on uptake, distribution, and metabolism of this fluorinated cholesterol analog. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

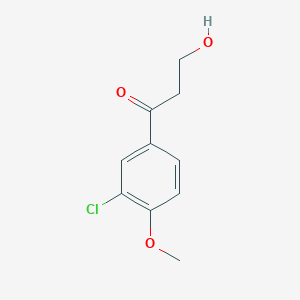

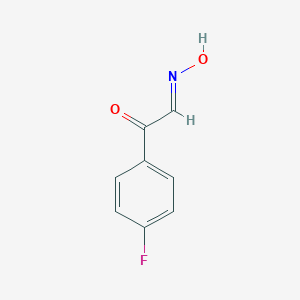

![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)